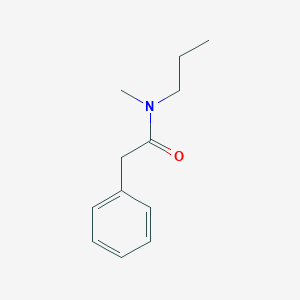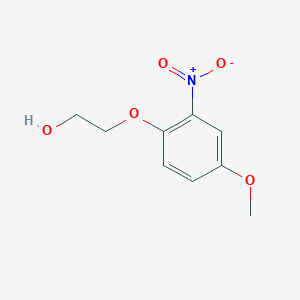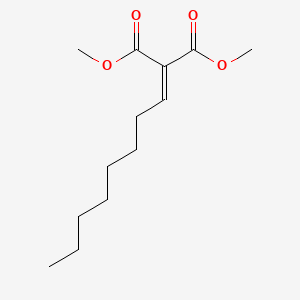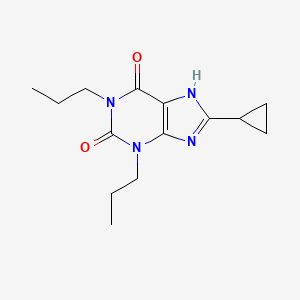
1,1'-Biphenyl, 2,2',4,6'-tetranitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 2,2’,4,6’-tetranitro- is an organic compound with the molecular formula C12H6N4O8. This compound is characterized by the presence of four nitro groups attached to the biphenyl structure. It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,4,6’-tetranitro- typically involves the nitration of biphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Biphenyl, 2,2’,4,6’-tetranitro- follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Biphenyl, 2,2’,4,6’-tetranitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide under basic conditions.
Major Products Formed
Reduction: The reduction of 1,1’-Biphenyl, 2,2’,4,6’-tetranitro- typically yields 1,1’-Biphenyl, 2,2’,4,6’-tetraamino-.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Applications De Recherche Scientifique
1,1’-Biphenyl, 2,2’,4,6’-tetranitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to the effects of nitroaromatic compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of drugs that target specific pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 2,2’,4,6’-tetranitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, including the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,4,4’-Tetranitro-1,1’-biphenyl: Another tetranitro derivative of biphenyl with nitro groups at different positions.
2,2’,4,6-Tetrachloro-1,1’-biphenyl: A chlorinated derivative of biphenyl with similar structural features but different chemical properties.
Uniqueness
1,1’-Biphenyl, 2,2’,4,6’-tetranitro- is unique due to the specific arrangement of its nitro groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
| 106323-82-4 | |
Formule moléculaire |
C12H6N4O8 |
Poids moléculaire |
334.20 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenyl)-1,3-dinitrobenzene |
InChI |
InChI=1S/C12H6N4O8/c17-13(18)7-4-5-8(11(6-7)16(23)24)12-9(14(19)20)2-1-3-10(12)15(21)22/h1-6H |
Clé InChI |
SUGAJDLLCZMTPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14317949.png)

![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)



